(2-Bromophenyl)(2,2-diethoxyethyl)sulfane
Overview
Description
(2-Bromophenyl)(2,2-diethoxyethyl)sulfane is an organic compound with the molecular formula C12H17BrO2S. It is characterized by the presence of a bromophenyl group and a diethoxyethyl sulfane moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane typically involves the reaction of 2-bromophenyl thiol with 2,2-diethoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(2,2-diethoxyethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(2-Bromophenyl)(2,2-diethoxyethyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the sulfane group can undergo redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to undergo multiple chemical transformations makes it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(2,2-diethoxyethyl)sulfane
- (2-Fluorophenyl)(2,2-diethoxyethyl)sulfane
- (2-Iodophenyl)(2,2-diethoxyethyl)sulfane
Uniqueness
(2-Bromophenyl)(2,2-diethoxyethyl)sulfane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.
Properties
IUPAC Name |
1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZIZUSDBKSUJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC=CC=C1Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476428 | |
Record name | 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137105-52-3 | |
Record name | 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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